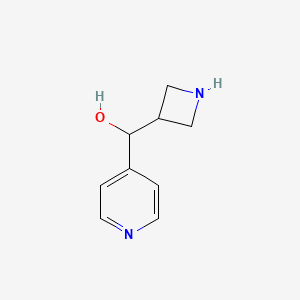
Azetidin-3-yl(pyridin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-3-yl(pyridin-4-yl)methanol is an organic compound with the molecular formula C10H12N2O. It is a research chemical often used in pharmaceutical testing and scientific studies. The compound consists of an azetidine ring, a pyridine ring, and a methanol group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-3-yl(pyridin-4-yl)methanol typically involves the reaction of azetidine derivatives with pyridine derivatives under controlled conditions. One common method includes the use of azetidine-3-carboxylic acid and 4-pyridylmethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity, with stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl(pyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or pyridine rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted azetidine or pyridine derivatives.
Scientific Research Applications
Azetidin-3-yl(pyridin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of Azetidin-3-yl(pyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Azetidin-3-ylmethanol: Similar structure but lacks the pyridine ring.
Pyridin-4-ylmethanol: Contains the pyridine ring but lacks the azetidine ring.
Azetidine-3-carboxylic acid: Contains the azetidine ring with a carboxylic acid group instead of methanol.
Uniqueness
Azetidin-3-yl(pyridin-4-yl)methanol is unique due to the presence of both azetidine and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
azetidin-3-yl(pyridin-4-yl)methanol |
InChI |
InChI=1S/C9H12N2O/c12-9(8-5-11-6-8)7-1-3-10-4-2-7/h1-4,8-9,11-12H,5-6H2 |
InChI Key |
QIYXNYLNODTWQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(C2=CC=NC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















